molecular formula C9H18N2O4 B3247330 N(6)-(2-carboxyethyl)-L-lysine CAS No. 18120-67-7

N(6)-(2-carboxyethyl)-L-lysine

Cat. No. B3247330
CAS RN: 18120-67-7
M. Wt: 218.25 g/mol
InChI Key: SPBWCBIQZFYDOE-ZETCQYMHSA-N
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Description

N(6)-(2-carboxyethyl)-L-lysine , commonly referred to as m6A , is an abundant modification found in mRNA and DNA. It is characterized by the addition of a methyl group to the N6 position of adenosine. This modification plays a crucial role in gene expression regulation and has been implicated in various biological processes .


Synthesis Analysis

The synthesis of m6A involves enzymatic methylation of adenosine residues. The key enzyme responsible for this modification is METTL3 , which forms a complex with other proteins. This complex recognizes specific RNA sequences and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenosine in the target RNA .


Molecular Structure Analysis

The molecular structure of m6A consists of a purine base (adenosine) with a methyl group attached to the N6 position. The chemical formula for m6A is C11H15N5O4. It is found in various RNA species, including tRNA, mRNA, rRNA, and long non-coding RNAs (lncRNAs) .


Chemical Reactions Analysis

One notable reaction involving m6A is its hindrance of DNA- and RNA-directed DNA synthesis. The presence of m6A in a template strand affects the conformational flexibility of the DNA backbone during primer extension. This property has been exploited for quantitative analysis of m6A in RNA or DNA contexts, including the determination of m6A levels in human ribosomal RNA (rRNA) .

Mechanism of Action

m6A functions through RNA-binding proteins known as m6A readers . These proteins specifically recognize the methylated adenosine on RNA. Examples include the YTH domain family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) and insulin-like growth factor-2 mRNA-binding proteins (IGF2BP1–3). These readers influence RNA stability, translation, and other cellular processes .

Future Directions

Research on m6A continues to expand, exploring its roles in epigenetics, gene regulation, and disease. Future studies may focus on identifying additional m6A readers, understanding its impact on specific RNA species, and developing therapeutic strategies based on m6A modulation .

: Qi, X., Geng, X., Zhang, J., et al. (2021). Comprehensive analysis of differences of N6-methyladenosine of lncRNAs between atrazine-induced and normal Xenopus laevis testis. Genes and Environment, 43, 49. Read more

properties

IUPAC Name

(2S)-2-amino-6-(2-carboxyethylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWCBIQZFYDOE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCC(=O)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311147
Record name Nε-(Carboxyethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18120-67-7
Record name Nε-(Carboxyethyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18120-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nε-(Carboxyethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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